The compound (Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid; hydrochloride is a complex organic molecule that belongs to the class of piperidine derivatives, which are characterized by a six-membered ring containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be synthesized through various chemical reactions involving piperidine derivatives and other organic reagents. The specific synthesis routes often depend on the desired purity and yield of the final product.
This compound is classified as an organic compound, specifically a piperidine derivative. It contains multiple functional groups, including a hydroxyl group (-OH), a carboxylic acid group (-COOH), and an aromatic ring, which contribute to its chemical reactivity and biological activity.
The synthesis of (Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid; hydrochloride typically involves several steps:
The synthesis may require careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of (Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid can be represented as follows:
This indicates that the molecule contains 21 carbon atoms, 24 hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms.
The molecular weight of this compound is approximately 373.87 g/mol. The structural formula reveals multiple functional groups that contribute to its chemical properties and potential biological activity.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions. Analytical techniques such as high-performance liquid chromatography may be used to monitor reaction progress and product formation.
The mechanism of action for this compound, particularly in biological systems, often involves interaction with specific receptors or enzymes. For instance, compounds with piperidine structures have been shown to interact with neurotransmitter receptors, potentially influencing neurological pathways.
Relevant data from studies indicate that this compound exhibits moderate toxicity levels, necessitating careful handling in laboratory settings.
The compound has potential applications in:
The systematic IUPAC name for this compound is (Z)-4-[1-benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid hydrochloride. This name precisely defines its molecular architecture:
The structural formula is represented by the SMILES string: O/C(C(O)=O)=C\C(C(CC1)(CC2=CC=C(Cl)C=C2)CCN1CC3=CC=CC=C3)=O.Cl
, which explicitly denotes the Z-isomer geometry (/C=C\
notation) [1] [2].
This compound is referenced under multiple synonyms and identifiers:
Table 1: Synonyms and Registry Identifiers
Category | Identifiers |
---|---|
Common Synonyms | L-742,001 hydrochloride; L-742001 hydrochloride; L742001 hydrochloride |
Systematic Variants | (Z)-4-[1-Benzyl-4-[(4-chlorophenyl)methyl]piperidin-4-yl]-2-hydroxy-4-oxobut-2-enoic acid hydrochloride; 4-[4-[(4-Chlorophenyl)methyl]-1-(phenylmethyl)-4-piperidinyl]-2-hydroxy-4-oxo-2-butenoic acid hydrochloride |
CAS Registry Number | 174605-64-2 |
Other Registry | PubChem CID: Not explicitly listed in sources; ChemSpider ID: Not explicitly listed in sources |
The primary identifier is CAS Registry Number 174605-64-2, consistently cited across commercial and scientific sources [1] [2].
The molecular formula is C₂₃H₂₄ClNO₄·HCl, representing the free diketo acid base (C₂₃H₂₄ClNO₄) and one hydrochloric acid (HCl) molecule. Key mass metrics include:
Table 2: Elemental Composition
Component | Formula | Contribution to MW (g/mol) |
---|---|---|
Diketo acid base | C₂₃H₂₄ClNO₄ | 413.90 |
Hydrochloride | HCl | 36.46 |
Total | C₂₃H₂₄ClNO₄·HCl | 450.36 |
The compound’s Z-configuration (syn-orientation) across the C2=C3 bond of the butenoic acid chain is critical for its bioactivity. This stereochemistry enables optimal chelation of divalent metal ions (Mg²⁺/Mn²⁺) within the endonuclease active site, as demonstrated in crystallographic studies of homologous viral endonucleases [3]. The Z-isomer’s stability is attributed to intramolecular hydrogen bonding between the C2 hydroxyl group and the C4 carbonyl oxygen, which constrains rotation around the C2–C3 bond. This configuration is explicitly denoted in the systematic name by the (Z)- prefix and is encoded in the SMILES string’s directional bonds (/C=C\
) [1] [3].
Biological Activity and Mechanism of Action
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7